molecular formula C29H39NO10 B607504 Fmoc-NH-PEG6-CH2COOH CAS No. 437655-96-4

Fmoc-NH-PEG6-CH2COOH

Cat. No.: B607504
CAS No.: 437655-96-4
M. Wt: 561.63
InChI Key: HANLHKUCDRJGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG6-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG6-CH2COOH typically involves the reaction of an α-amino acid with PEG under suitable reaction conditions. The Fmoc group is introduced to protect the amine group, and the terminal carboxylic acid is formed through the reaction with appropriate reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the protection of the amine group with the Fmoc group and the formation of the terminal carboxylic acid. The compound is then purified to achieve high purity levels, typically ≥95% .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

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Mechanism of Action

The mechanism of action of Fmoc-NH-PEG6-CH2COOH involves the deprotection of the Fmoc group under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form a stable amide bond. This allows the compound to be used as a linker in various applications, including peptide synthesis and drug delivery systems .

Comparison with Similar Compounds

Uniqueness: Fmoc-NH-PEG6-CH2COOH is unique due to its longer PEG spacer, which increases its solubility in aqueous media and provides greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and reactivity .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANLHKUCDRJGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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